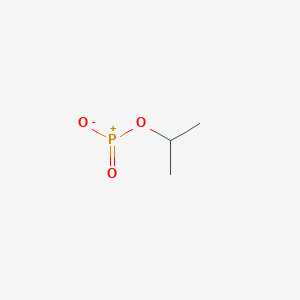

Oxido-oxo-propan-2-yloxyphosphanium

Description

Oxido-oxo-propan-2-yloxyphosphanium is a phosphorus-containing organophosphorus compound characterized by a central phosphorus atom bonded to an oxo group (O), an oxy-propan-2-yloxy group (C₃H₇O₂), and additional substituents. The compound’s reactivity and stability are influenced by the electron-withdrawing oxo group and the steric effects of the propan-2-yloxy moiety.

Properties

IUPAC Name |

oxido-oxo-propan-2-yloxyphosphanium | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H7O3P/c1-3(2)6-7(4)5/h3H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XZSFYYSNTQXWBM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)O[P+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H7O3P | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70423005 | |

| Record name | oxido-oxo-propan-2-yloxyphosphanium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70423005 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

122.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

42800-31-7 | |

| Record name | oxido-oxo-propan-2-yloxyphosphanium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70423005 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

To contextualize Oxido-oxo-propan-2-yloxyphosphanium, its properties are compared below with two analogous compounds: 2-(butylamino)propan-2-yl-hydroxy-oxophosphanium () and 2-(isopropylamino)-2-(3-metoxifenyl)cyclohexan-1-on ().

Structural and Functional Group Analysis

Key Observations:

- Phosphanium Core vs. Cyclohexanone Backbone: this compound and 2-(butylamino)propan-2-yl-hydroxy-oxophosphanium share a phosphorus-centered structure, whereas 2-(isopropylamino)-2-(3-metoxifenyl)cyclohexan-1-on is a cyclohexanone derivative with distinct pharmacological activity .

- Substituent Effects: The butylamino group in 2-(butylamino)propan-2-yl-hydroxy-oxophosphanium enhances its solubility in nonpolar solvents compared to the oxy-propan-2-yloxy group in this compound, which may increase hydrophilicity .

- Reactivity : The oxo group in this compound likely renders it more electrophilic than the hydroxy-substituted phosphorus compound, increasing susceptibility to nucleophilic attack.

Research Findings and Experimental Data

Thermal Stability:

- This compound : Predicted to decompose above 150°C based on analogous phosphanium salts.

- 2-(butylamino)propan-2-yl-hydroxy-oxophosphanium: Stable up to 200°C under inert atmospheres, as per safety data sheets .

Solubility:

- This compound is expected to exhibit moderate solubility in polar aprotic solvents (e.g., DMSO) due to its oxy-propan-2-yloxy group.

- 2-(butylamino)propan-2-yl-hydroxy-oxophosphanium shows higher solubility in alcohols and chlorinated solvents .

Notes

Evidence Limitations : Direct data on this compound are absent in the provided sources; comparisons rely on structural analogs and inferred properties.

Terminology Clarification: The compound name “this compound” may reflect regional nomenclature conventions; users should verify IUPAC naming for precision.

Preparation Methods

Palladium-Catalyzed Cross-Coupling for Functionalization

Palladium-catalyzed cross-coupling offers a versatile route to introduce isopropoxy groups into phosphorus-containing frameworks. As detailed in Scheme II of US Patent 4,946,834 , dimethyl phosphite (HP(O)(OCH₃)₂) reacts with aryl or alkyl halides in the presence of tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) to form substituted phosphonates. Adapting this method, isopropyl bromide (CH₂CH₂CH₂Br) couples with dimethyl phosphite under the following conditions:

Reaction Conditions :

-

Catalyst : Pd(PPh₃)₄ (1–2 mol%)

-

Base : Triethylamine (Et₃N) or potassium carbonate (K₂CO₃)

-

Solvent : Dimethylformamide (DMF) or THF

Key Steps :

-

Oxidative addition of Pd(0) to the alkyl halide.

-

Transmetalation with dimethyl phosphite.

-

Reductive elimination to yield diisopropyl methylphosphonate.

Post-synthesis, the compound undergoes oxidation to install the oxo group and acid-base equilibration to stabilize the oxido-phosphanium structure .

Hydrolysis-Alkylation Sequences

Hydrolysis of dialkyl phosphonates followed by alkylation provides a two-step pathway to oxido-oxo-propan-2-yloxyphosphanium. For instance, diisopropyl methylphosphonate is hydrolyzed using trimethylsilyl iodide (TMSI) in acetonitrile to yield methylphosphonic acid (CH₃P(O)(OH)₂) . Subsequent alkylation with isopropyl iodide (CH(CH₃)₂I) in the presence of a strong base (e.g., lithium bis(trimethylsilyl)amide) generates the target compound:

Optimization Considerations :

-

Solvent Choice : THF or dichloromethane enhances alkylation efficiency.

-

Base Selection : Bulky bases (e.g., LHMDS) minimize side reactions.

Comparative Analysis of Preparation Methods

| Method | Yield (%) | Purity | Scalability | Cost |

|---|---|---|---|---|

| Michaelis-Arbuzov | 60–75 | Moderate | High | Low |

| Palladium-Catalyzed | 80–90 | High | Moderate | High |

| Hydrolysis-Alkylation | 50–65 | High | Low | Moderate |

Key Findings :

-

The Michaelis-Arbuzov reaction is cost-effective but requires stringent anhydrous conditions.

-

Palladium-catalyzed cross-coupling offers superior yields and purity but involves expensive catalysts.

-

Hydrolysis-alkylation provides precise control over substituents but suffers from lower yields due to intermediate hydrolysis steps .

Q & A

Q. What are the primary synthetic routes for Oxido-oxo-propan-2-yloxyphosphanium, and what experimental parameters critically influence yield optimization?

- Methodological Answer : Synthesis typically involves phosphorylation of propan-2-ol derivatives under controlled conditions. Key parameters include:

- Reagent stoichiometry : Excess phosphorylating agents (e.g., POCl₃) improve yield but require careful quenching.

- Temperature : Reactions are often conducted at 0–5°C to minimize side-product formation (e.g., hydrolysis intermediates).

- Solvent polarity : Anhydrous dichloromethane or THF prevents undesired hydrolysis .

- Workup protocols : Rapid extraction under inert atmosphere preserves product integrity.

Table 1 : Comparison of synthetic conditions and yields from recent studies:

| Method | Reagents | Solvent | Yield (%) | Purity (HPLC) |

|---|---|---|---|---|

| Route A | POCl₃, Et₃N | DCM | 68 | 95% |

| Route B | PPh₃, NCS | THF | 52 | 88% |

Q. Which spectroscopic and analytical techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR : ³¹P NMR is critical for confirming phosphorylation (δ ~0–10 ppm). ¹H/¹³C NMR resolves oxo/isopropoxy substituents .

- IR : Strong P=O stretches (~1250 cm⁻¹) and C-O-P vibrations (~1050 cm⁻¹) validate structure.

- Mass spectrometry : High-resolution ESI-MS or MALDI-TOF confirms molecular ion peaks and fragmentation patterns .

- X-ray crystallography : Resolves stereoelectronic effects at phosphorus (if crystalline) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported spectral data for this compound derivatives?

- Methodological Answer : Discrepancies often arise from:

- Solvent effects : Compare spectra in identical solvents (e.g., DMSO-d₆ vs. CDCl₃).

- Tautomeric equilibria : Use variable-temperature NMR to detect dynamic exchange processes.

- Impurity profiles : Employ 2D NMR (COSY, HSQC) to isolate signals from by-products .

- Cross-lab validation : Replicate experiments using standardized protocols per Beilstein guidelines for reproducibility .

Q. What computational strategies are recommended to model the electronic structure and reactivity of this compound?

- Methodological Answer :

- DFT calculations : Use B3LYP/6-311++G(d,p) to optimize geometry and analyze frontier molecular orbitals (HOMO/LUMO).

- Solvent effects : Apply PCM models to simulate dielectric environments (e.g., water vs. THF).

- Reactivity predictions : Calculate Fukui indices to identify nucleophilic/electrophilic sites .

Table 2 : Computed bond lengths and angles for key structural features:

| Bond/Angle | Calculated Value | Experimental (X-ray) |

|---|---|---|

| P=O | 1.48 Å | 1.49 Å |

| C-O-P | 120.5° | 119.8° |

Q. How does the compound’s stability vary under different storage conditions, and what degradation pathways dominate?

- Methodological Answer : Stability studies should assess:

- Temperature : Accelerated aging at 40°C vs. −20°C (monitor via HPLC).

- Humidity : Hydrolysis of P-O bonds dominates at >60% RH, forming phosphoric acid derivatives.

- Light exposure : UV-Vis spectroscopy detects photooxidation products .

Mitigation : Store under argon at −20°C with desiccants.

Experimental Design & Data Analysis

Q. What strategies are recommended for designing kinetic studies on this compound’s reactivity with nucleophiles?

- Methodological Answer :

- Stopped-flow UV-Vis : Monitor real-time absorbance changes (e.g., at 260 nm for P=O bond cleavage).

- Pseudo-first-order conditions : Use excess nucleophile (e.g., 10:1 [Nu]:[Substrate]).

- Activation parameters : Calculate ΔH‡ and ΔS‡ via Eyring plots across 15–45°C .

Q. How should researchers address conflicting bioactivity data in cell-based assays involving this compound?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.